molecular formula C12H20O2 B11762674 1-Ethylcyclohexyl but-2-enoate

1-Ethylcyclohexyl but-2-enoate

Cat. No.: B11762674
M. Wt: 196.29 g/mol
InChI Key: JXFKAAZSAUUXLC-FPYGCLRLSA-N
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Description

1-Ethylcyclohexyl but-2-enoate, also known as 2-Butenoic acid, 1-ethylcyclohexyl ester, is an organic compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . This compound is characterized by its ester functional group, which is derived from the reaction between an alcohol and a carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethylcyclohexyl but-2-enoate can be synthesized through the esterification reaction between 1-ethylcyclohexanol and but-2-enoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-Ethylcyclohexyl but-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Ethylcyclohexyl but-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethylcyclohexyl but-2-enoate involves its interaction with specific molecular targets, such as enzymes. For example, esterases can hydrolyze the ester bond, leading to the formation of the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial in various biological processes and industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylcyclohexyl but-2-enoate
  • 1-Propylcyclohexyl but-2-enoate
  • 1-Butylcyclohexyl but-2-enoate

Uniqueness

1-Ethylcyclohexyl but-2-enoate is unique due to its specific alkyl chain length and cyclohexyl ring structure. These structural features influence its reactivity and physical properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

(1-ethylcyclohexyl) (E)-but-2-enoate

InChI

InChI=1S/C12H20O2/c1-3-8-11(13)14-12(4-2)9-6-5-7-10-12/h3,8H,4-7,9-10H2,1-2H3/b8-3+

InChI Key

JXFKAAZSAUUXLC-FPYGCLRLSA-N

Isomeric SMILES

CCC1(CCCCC1)OC(=O)/C=C/C

Canonical SMILES

CCC1(CCCCC1)OC(=O)C=CC

Origin of Product

United States

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